molecular formula C14H13F6N3O2 B11096409 2-(furan-2-yl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(furan-2-yl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B11096409
M. Wt: 369.26 g/mol
InChI Key: GKMYPQJMTAMKOD-UHFFFAOYSA-N
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Description

2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is a complex organic compound that features a furan ring, a piperidine ring, and a 1,3,5-oxadiazine ring with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the piperidine ring can introduce various alkyl or acyl groups .

Scientific Research Applications

2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-FURYL)-6-MORPHOLINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE
  • 2-(2-FURYL)-6-PYRROLIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE

Uniqueness

2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that may have different heterocyclic rings, such as morpholine or pyrrolidine.

Properties

Molecular Formula

C14H13F6N3O2

Molecular Weight

369.26 g/mol

IUPAC Name

2-(furan-2-yl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C14H13F6N3O2/c15-13(16,17)12(14(18,19)20)21-10(9-5-4-8-24-9)25-11(22-12)23-6-2-1-3-7-23/h4-5,8H,1-3,6-7H2

InChI Key

GKMYPQJMTAMKOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(N=C(O2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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